2-chloro-N-[3-(dimethylamino)propyl]nicotinamide
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Description
2-chloro-N-[3-(dimethylamino)propyl]nicotinamide is a useful research compound. Its molecular formula is C11H16ClN3O and its molecular weight is 241.72. The purity is usually 95%.
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Biological Activity
2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide, a synthetic compound derived from nicotinamide, exhibits significant biological activity that has garnered attention in pharmacological research. With the molecular formula C11H16ClN3O and a molecular weight of 241.72 g/mol, this compound is characterized by its chloro and dimethylamino groups, which contribute to its reactivity and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H16ClN3O
- Molecular Weight : 241.72 g/mol
- Melting Point : 187-190 °C
- Structure : The compound features a chloro group, a dimethylamino group, and is derived from nicotinamide.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloro group enhances its electrophilic character, allowing it to engage in nucleophilic substitution reactions with biological nucleophiles such as amines or alcohols. Additionally, the dimethylamino group can undergo protonation under acidic conditions, influencing the compound's solubility and reactivity in biological systems.
Potential Pharmacological Activities
- Antidepressant Properties : Compounds with similar dimethylamino structures have been evaluated for their antidepressant effects, suggesting that this compound may exhibit similar therapeutic benefits.
- Metabolic Enhancement : Derivatives of nicotinamide are known to enhance metabolic processes, indicating potential applications in treating metabolic disorders.
- Neurotransmitter Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter systems involved in mood regulation, warranting further investigation into its pharmacodynamics.
Research Findings
A variety of studies have been conducted to assess the biological effects of this compound:
- Study on Photodamage : While not directly focused on this compound, related research on nicotinamide derivatives has shown their effectiveness in protecting skin from UV-induced damage by modulating signaling pathways involved in cellular repair mechanisms . This underscores the potential for similar protective roles in other biological contexts.
- Enzyme Inhibition : Research indicates that compounds with structural similarities may inhibit specific enzymes or disrupt cellular processes by binding to key proteins. This suggests that this compound could possess similar inhibitory effects.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-(Dimethylamino)propyl chloride | C5H12ClN | Intermediate for antipsychotic drugs; simpler structure. |
N,N-Dimethylnicotinamide | C8H10N2O | Lacks the chloro group; studied for metabolic effects. |
Nicotinamide | C6H6N2O | Common vitamin derivative; broader applications in nutrition. |
The presence of the chloro group in this compound enhances its reactivity compared to its analogs, making it particularly valuable in pharmaceutical synthesis and agrochemical development.
Properties
IUPAC Name |
2-chloro-N-[3-(dimethylamino)propyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-15(2)8-4-7-14-11(16)9-5-3-6-13-10(9)12/h3,5-6H,4,7-8H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGIOUHJZRAVSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=C(N=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.